molecular formula C22H24N2O9S B2594865 methyl 6-[(3,4-dimethoxybenzenesulfonyl)methyl]-4-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 931936-26-4

methyl 6-[(3,4-dimethoxybenzenesulfonyl)methyl]-4-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B2594865
CAS No.: 931936-26-4
M. Wt: 492.5
InChI Key: UFEYMKNSFZPREI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Its structure features:

  • A tetrahydropyrimidine core with a 2-oxo group at position 2.
  • A 4-hydroxy-3-methoxyphenyl group at position 4, introducing phenolic and methoxy functionalities that may influence antioxidant or receptor-binding properties.
  • A methyl ester at position 5, critical for solubility and metabolic stability.

The sulfonyl group distinguishes it from most DHPM derivatives in the literature, which typically feature alkyl, aryl, or simple sulfonamide substituents .

Properties

IUPAC Name

methyl 6-[(3,4-dimethoxyphenyl)sulfonylmethyl]-4-(4-hydroxy-3-methoxyphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O9S/c1-30-16-8-6-13(10-18(16)32-3)34(28,29)11-14-19(21(26)33-4)20(24-22(27)23-14)12-5-7-15(25)17(9-12)31-2/h5-10,20,25H,11H2,1-4H3,(H2,23,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFEYMKNSFZPREI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)CC2=C(C(NC(=O)N2)C3=CC(=C(C=C3)O)OC)C(=O)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O9S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 6-[(3,4-dimethoxybenzenesulfonyl)methyl]-4-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (referred to as Compound A) is a novel tetrahydropyrimidine derivative that has garnered attention for its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with Compound A.

Chemical Structure and Synthesis

Compound A belongs to a class of compounds known as tetrahydropyrimidines, which are characterized by their pyrimidine ring structure. The synthesis typically involves multi-component reactions that yield various derivatives with potential therapeutic applications. The presence of functional groups such as methoxy and sulfonyl moieties enhances its biological profile.

1. Antimicrobial Activity

Recent studies have demonstrated that tetrahydropyrimidines exhibit significant antimicrobial properties. For instance, a study evaluating various tetrahydropyrimidine derivatives found that certain compounds showed promising antibacterial and antifungal activities against a range of pathogens. The minimal inhibitory concentration (MIC) values indicated that some derivatives were effective against both Gram-positive and Gram-negative bacteria as well as fungi, suggesting broad-spectrum antimicrobial potential .

2. Anticancer Properties

Compound A has also been evaluated for its anticancer activity. In vitro studies have shown that it can inhibit the proliferation of several cancer cell lines, including HeLa and MDA-MB-231 cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, which are critical pathways in cancer therapy. The cytotoxicity assays indicated IC50 values comparable to established chemotherapeutic agents, highlighting its potential as an anticancer drug .

3. Anti-inflammatory Effects

The anti-inflammatory properties of Compound A were assessed through various models. It has been shown to inhibit pro-inflammatory cytokines such as IL-6 and TNF-alpha in activated macrophages. This suggests that Compound A may be beneficial in treating inflammatory diseases by modulating immune responses .

4. Antioxidant Activity

The antioxidant capacity of Compound A was evaluated using radical scavenging assays. Results indicated that it effectively neutralizes free radicals, which is crucial for preventing oxidative stress-related diseases. The structure-activity relationship analysis suggests that specific substitutions on the pyrimidine ring enhance its antioxidant activity .

Table 1: Summary of Biological Activities of Compound A

Activity TypeAssay MethodologyKey FindingsReference
AntimicrobialMIC AssayEffective against multiple bacterial strains
AnticancerMTT AssayInduces apoptosis in cancer cell lines
Anti-inflammatoryCytokine Inhibition AssayReduces IL-6 and TNF-alpha levels
AntioxidantDPPH Radical Scavenging AssayHigh radical scavenging activity

Scientific Research Applications

Anticancer Properties

Recent studies have indicated that compounds similar to methyl 6-[(3,4-dimethoxybenzenesulfonyl)methyl]-4-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate exhibit significant anticancer properties. These compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell proliferation and survival .

Case Study:
In vitro studies demonstrated that related tetrahydropyrimidine derivatives inhibited the growth of breast cancer cell lines by disrupting their cell cycle progression and promoting apoptotic pathways. The compounds were found to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors .

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent. Research indicates that it possesses activity against a range of bacterial strains, potentially through mechanisms that disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways .

Case Study:
A study evaluated various derivatives of tetrahydropyrimidines against Gram-positive and Gram-negative bacteria. The results indicated a notable reduction in bacterial viability at certain concentrations, suggesting that modifications to the methyl group or sulfonyl moiety could enhance activity .

Applications in Drug Development

Given its biological activities, this compound is being investigated for potential use as a lead compound in drug development. Its structure allows for further modifications to improve efficacy and reduce toxicity.

Structure-Activity Relationship (SAR)

The structure of this compound provides a basis for SAR studies aimed at optimizing its pharmacological properties. Variations in the methoxy groups or alterations to the sulfonamide functionality can significantly impact its biological activity and selectivity towards target enzymes or receptors .

Summary Table of Applications

Application Description
AnticancerInduces apoptosis in cancer cells; inhibits cell proliferation
AntimicrobialEffective against various bacterial strains; disrupts cell wall synthesis
Drug DevelopmentPotential lead compound for new therapeutic agents; subject to SAR studies

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects at Position 6

The 3,4-dimethoxybenzenesulfonylmethyl group confers unique electronic and steric properties compared to other DHPMs:

Compound Name Position 6 Substituent Key Properties Reference
Methyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate Methyl Lower steric hindrance; moderate antibacterial activity
Ethyl 6-methyl-3-(2-methylprop-1-enyl)-2-oxo-4-phenyl-1,2,3,4-tetrahydro-pyrimidine-5-carboxylate 2-methylprop-1-enyl Enhanced lipophilicity; uncharacterized biological activity
Target Compound 3,4-Dimethoxybenzenesulfonylmethyl Potential sulfonamide-mediated enzyme inhibition or enhanced binding affinity

The sulfonyl group in the target compound may improve hydrogen-bonding capacity with biological targets (e.g., thymidine phosphorylase) compared to simpler alkyl groups .

Position 4 Modifications

The 4-hydroxy-3-methoxyphenyl group shares similarities with derivatives bearing substituted aryl groups:

Compound Name Position 4 Substituent Biological Activity Reference
Methyl 4-(3-(benzyloxy)-4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 3-(Benzyloxy)-4-methoxyphenyl IC₅₀ = 79.6 µM (thymidine phosphorylase inhibition)
Ethyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate 4-Methoxyphenyl Antitumor activity (unspecified)
Target Compound 4-Hydroxy-3-methoxyphenyl Hypothesized antioxidant or anti-inflammatory effects

The phenolic hydroxyl in the target compound could enhance radical-scavenging activity, as seen in furan-substituted DHPMs (e.g., IC₅₀ = 0.6 mg/mL in DPPH assays for compound 3c in ). However, the absence of a thioxo group (replaced by 2-oxo) may reduce redox activity compared to thiol-containing analogs .

Ester Group Variations

The methyl ester at position 5 contrasts with ethyl or other esters in related compounds:

Compound Name Position 5 Ester Solubility/Stability Implications Reference
Ethyl 6-methyl-2-oxo-4-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate Ethyl Higher lipophilicity; slower hydrolysis
Target Compound Methyl Faster metabolic cleavage; improved water solubility

Crystallographic and Computational Insights

  • Hydrogen-bonding networks involving the 2-oxo group and aryl substituents stabilize crystal packing .
  • Ring puckering in the tetrahydropyrimidine core (quantified via Cremer-Pople parameters ) influences conformational flexibility and binding to biological targets.

Q & A

Q. What are the recommended synthetic routes for this compound, and what key reaction parameters influence yield?

The compound can be synthesized via the Biginelli reaction, a one-pot multicomponent condensation of aldehydes, β-keto esters, and urea/thiourea derivatives. For analogous dihydropyrimidines, optimal conditions include using ethanol or acetic acid as solvents, with catalytic HCl or Lewis acids (e.g., FeCl₃) at 80–100°C for 6–12 hours . Yield is highly sensitive to the electronic nature of the aldehyde: electron-withdrawing groups (e.g., -Br in 4-bromo-2-hydroxybenzaldehyde) improve cyclization efficiency (77% yield) compared to electron-donating substituents .

Q. Which spectroscopic and analytical techniques are most effective for structural characterization?

  • 1H/13C NMR : Essential for confirming regiochemistry and substituent integration. For example, the 2-oxo group in tetrahydropyrimidines typically appears as a singlet near δ 2.27 ppm (CH₃) and δ 5.39 ppm (CH) in DMSO-d₆ .
  • X-ray crystallography : Resolves stereochemical ambiguities, such as the chair conformation of the tetrahydropyrimidine ring and hydrogen-bonding networks (e.g., O–H···O interactions in crystal packing) .
  • HPLC-MS : Validates purity (>95%) and molecular ion peaks (e.g., [M+H]+ at m/z 306.318 for ethyl analogs) .

Advanced Research Questions

Q. How does the substitution pattern on the aryl sulfonyl group affect conformational stability?

X-ray studies of related compounds show that 3,4-dimethoxybenzenesulfonyl groups induce steric hindrance, stabilizing the tetrahydropyrimidine ring in a boat conformation. Electron-donating methoxy groups enhance sulfonyl group planarity, reducing torsional strain and favoring intermolecular π-π stacking . Computational modeling (DFT) is recommended to quantify steric and electronic effects on stability.

Q. What strategies resolve contradictions in regioselectivity during cyclization or functionalization?

Conflicting regioselectivity in cyclization steps (e.g., thiazolo[3,2-a]pyrimidine vs. oxazolo derivatives) can arise from solvent polarity and catalyst choice. For example:

  • Palladium-catalyzed reductive cyclization with formic acid derivatives favors 6-membered ring closure .
  • Acid-mediated conditions (e.g., H2SO4) may promote competing pathways; kinetic vs. thermodynamic control should be assessed via time-resolved NMR .

Q. How do electron-donating groups (e.g., methoxy, hydroxy) influence reactivity in further functionalization?

The 4-hydroxy-3-methoxyphenyl moiety enhances electrophilic aromatic substitution (e.g., nitration, halogenation) at the para position due to resonance donation. However, steric hindrance from the sulfonylmethyl group can limit accessibility. For selective O-alkylation of the phenolic -OH, protect the sulfonyl group with TBSCl before reaction .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activity for structurally similar analogs?

Variations in antibacterial or enzyme inhibition data may stem from differences in assay conditions (e.g., bacterial strain, concentration ranges) or compound purity. For example:

  • MIC values for dihydropyrimidines against S. aureus range from 8–64 µg/mL depending on substituent lipophilicity .
  • Always cross-validate activity with orthogonal assays (e.g., time-kill curves vs. agar dilution) and confirm compound integrity via LC-MS post-assay .

Methodological Recommendations

  • Synthetic Optimization : Use DoE (Design of Experiments) to map temperature, solvent, and catalyst effects on yield .
  • Structural Analysis : Combine SC-XRD with solid-state NMR to resolve dynamic disorder in crystal structures .
  • Regioselectivity Control : Employ in situ IR monitoring to track intermediate formation during cyclization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.